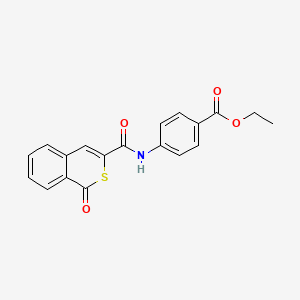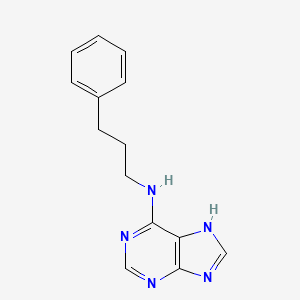![molecular formula C8H5NOS3 B6420319 (5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one CAS No. 6319-47-7](/img/structure/B6420319.png)
(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a sulfur-containing heterocyclic compound. It is a type of thiazolidinone, a group of compounds with a five-membered ring containing two nitrogen atoms and one sulfur atom. It is a highly versatile compound that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
((5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one has a variety of scientific research applications. It has been used as a building block for the synthesis of novel heterocyclic compounds for use in drug discovery. It has also been used in the synthesis of organic dyes for use in biochemical assays, such as fluorescence and luminescence. Additionally, (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one has been used in the synthesis of fluorescent probes for use in imaging studies.
Mécanisme D'action
The mechanism of action of ((5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to interact with proteins and other macromolecules in a variety of ways. It is thought to bind to proteins, interact with enzymes, and modulate the activity of various cellular pathways. Additionally, it is believed to interact with DNA and RNA in a variety of ways, including the inhibition of gene expression and the modulation of transcriptional activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one are not fully understood. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of gene expression, and the modulation of transcriptional activity. Additionally, it is believed to interact with proteins and other macromolecules in a variety of ways, including the inhibition of protein-protein interactions and the modulation of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
((5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be modified to yield different derivatives. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a relatively new compound and its biochemical and physiological effects are not fully understood, which may limit its use in certain experiments.
Orientations Futures
The potential future directions for ((5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential applications of this compound in drug discovery and other areas of scientific research. Additionally, further research is needed to explore the potential of (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one as an imaging probe or a fluorescent dye. Finally, further research is needed to explore the potential of (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ((5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is typically accomplished using a two-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with 2-aminothiophene in the presence of a base, such as pyridine, to form the intermediate 2-thiophenecarboximidoyl chloride. This intermediate is then reacted with an alkyl halide, such as ethyl bromide, to form the desired product. The reaction conditions and reagents used in this process can be modified to yield different derivatives of (this compound)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves the condensation of 2-mercaptoacetamide with 2-bromo-1-(thiophen-2-yl)ethanone, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-mercaptoacetamide", "2-bromo-1-(thiophen-2-yl)ethanone", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-mercaptoacetamide (1.0 g, 10.5 mmol) in ethanol (20 mL) and add sodium hydroxide (1.2 g, 30 mmol).", "Step 2: Add 2-bromo-1-(thiophen-2-yl)ethanone (2.0 g, 8.9 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with acetic acid and extract with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol and add hydrogen peroxide (1.0 mL, 30% w/w) dropwise.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then filter the precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum to obtain the final product as a yellow solid." ] } | |
Numéro CAS |
6319-47-7 |
Formule moléculaire |
C8H5NOS3 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4- |
Clé InChI |
XLYORYAUKZCBPS-XQRVVYSFSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C\2/C(=O)NC(=S)S2 |
SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=S)S2 |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
![2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420266.png)
![2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420275.png)
![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)
![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)